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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant, a first-in-class, selective P2X3 receptor antagonist, has been developed for the
treatment of refractory or unexplained chronic cough.[1][2] As a weakly basic drug, its
biopharmaceutical properties present challenges that can be effectively addressed using
physiologically based biopharmaceutics modeling (PBBM).[3] PBBM is a powerful tool in drug
development that integrates physicochemical properties of the drug with physiological factors
of the human body to predict in vivo performance.[4][5] This approach has been instrumental in
the development of Gefapixant's immediate-release (IR) tablet formulation, aiding in
formulation selection, establishing a bioequivalence safe space, and assessing the potential for
drug-drug interactions.

This document provides detailed application notes and protocols for utilizing PBBM in the
development of Gefapixant, aimed at researchers, scientists, and drug development
professionals.

Physicochemical and Biopharmaceutical Properties
of Gefapixant
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A thorough understanding of Gefapixant's properties is fundamental to building a robust PBBM.
Key parameters are summarized in the table below.

Property Value Reference

Drug Substance Gefapixant Citrate

Class Il (Low Solubility, High

BCS Class N
Permeability)
] 365.41 g/mol (Gefapixant free
Molecular Weight
base)
pKa ~9.0 (weak base)
Relatively constant from pH
Aqueous Solubility 3.5t0 5.0, decreases above
pH 5.0
LogP 15
Permeability High
Protein Binding ~55%

) o Renal excretion of unchanged
Primary Elimination
drug

Application of PBBM in Gefapixant Development

A PBBM for Gefapixant was developed using GastroPlus™ to support the selection of the
immediate-release tablet formulation and to define the bioequivalence dissolution safe space.
The model was built based on the drug's physicochemical properties and clinical
pharmacokinetic data. In vitro dissolution profiles of various free base and citrate salt
formulations served as critical inputs to the model.

The developed PBBM was validated against independent clinical studies, including
bioequivalence, relative bioavailability, and human absorption, metabolism, and excretion
(ADME) studies. The model successfully predicted pharmacokinetic parameters (Cmax and
AUC) with prediction errors of less than 20%.
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One key application of the PBBM was the evaluation of gastric pH-mediated drug-drug
interaction potential with the co-administration of a proton pump inhibitor (PPI), omeprazole.
The model accurately predicted that omeprazole would lower the exposure of the free base
formulation but would not significantly impact the pharmacokinetics of the citrate-based
commercial formulation.

Furthermore, the PBBM was utilized to establish an extended virtual dissolution bioequivalence
safe space. This analysis determined that Gefapixant drug product batches are expected to be
bioequivalent to the clinical reference batch if their dissolution is greater than 80% in 60
minutes.

Experimental Protocols

The following are detailed, illustrative protocols for key experiments that provide data for the
PBBM of Gefapixant. These protocols are based on standard pharmaceutical industry practices
for immediate-release solid oral dosage forms.

Protocol 1: In Vitro Dissolution Testing of Gefapixant IR
Tablets

Objective: To determine the in vitro dissolution rate of Gefapixant immediate-release tablets
under various pH conditions to provide input data for the PBBM.

Apparatus: USP Apparatus 2 (Paddle)
Media:

e 0.1 NHCI(pH 1.2)

o Acetate buffer (pH 4.5)

e Phosphate buffer (pH 6.8)

Method:

o Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 £ 0.5
°C.
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o Set the paddle speed to 50 RPM.
» Place one Gefapixant IR tablet in each vessel.

o Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and
60 minutes).

» Replace the withdrawn volume with fresh, pre-warmed medium.
 Filter the samples immediately through a suitable filter (e.g., 0.45 um PVDF).
» Analyze the filtrate for Gefapixant concentration using a validated HPLC method.

o Calculate the percentage of drug dissolved at each time point.

Protocol 2: PBBM Development and Validation for
Gefapixant using GastroPlus™

Objective: To develop and validate a PBBM for Gefapixant to simulate its in vivo absorption and
pharmacokinetics.

Software: GastroPlus™ (Simulations Plus, Inc.)

Model Type: Advanced Compartmental Absorption and Transit (ACAT ™) model
Methodology:

e Model Building:

o Compound Properties: Input the physicochemical properties of Gefapixant (see table
above) into the GastroPlus™ database. This includes molecular weight, pKa, LogP,
solubility-pH profile, and permeability.

o Formulation Properties: Define the immediate-release tablet formulation. Input the dose,
particle size distribution, and select the appropriate IR tablet model.

o Physiology: Select the human physiological model (e.g., "Human - Fasted" or "Human -
Fed").
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o Pharmacokinetics: Input the pharmacokinetic parameters obtained from clinical studies,
such as clearance and volume of distribution.

e Model Input from In Vitro Data:

o Import the in vitro dissolution data obtained from Protocol 1 for the different formulations
and pH conditions. The model will use this data to simulate the in vivo dissolution and
subsequent absorption.

o Model Verification and Validation:

o Simulate the plasma concentration-time profiles for the different formulations and clinical
study conditions (e.g., fasted vs. fed, with and without PPIs).

o Compare the simulated Cmax and AUC values with the observed clinical data. The model
is considered validated if the prediction error is within acceptable limits (e.g., < 20%).

e Model Application (Virtual Bioequivalence and DDI Prediction):

o Virtual Bioequivalence: Use the validated model to define a "safe space" for dissolution.
Simulate the effect of varying dissolution rates on the bioequivalence of different virtual
batches compared to the reference product.

o Drug-Drug Interaction (DDI): Simulate the effect of co-administered drugs that alter gastric
pH (e.g., omeprazole) on the absorption and pharmacokinetics of different Gefapixant
formulations.

Visualizations
Gefapixant Signaling Pathway
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Caption: Mechanism of action of Gefapixant in the cough reflex pathway.

PBBM Workflow for Gefapixant

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10860164?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Model Inputs

Gefapixant
Physicochemical Properties
(Solubility, pKa, LogP)

In Vitro
Dissolution Data

Human GI Physiology Human PK Data
(Fasted/Fed) (IV & Oral)

PBBM in|GastroPlus™

Model Building &
Parameterization

Verification against
Clinical Data

Model Applicatigns & Outputs

Predicted Plasma
Concentration-Time Profile

Bioequivalence Drug-Drug Interaction Formulation
Safe Space Definition Risk Assessment Selection Support

Click to download full resolution via product page

Caption: Workflow for the development and application of a PBBM for Gefapixant.

Logical Relationship for Formulation Bridging
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Relative BA Study Relative BA Study |
Fo1 Fo2 Fo4 Dissolution Studies FO4A Clinical BE Study Fo4B
(Free Base) (Free Base + Citric Acid) (Citrate Salt) | (Civate salt, Modifed Excipients) (Commercial Formulation)

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10860164?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Formulation bridging strategy for Gefapixant development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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